molecular formula C15H14O3 B2473242 Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 81443-43-8

Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B2473242
CAS No.: 81443-43-8
M. Wt: 242.274
InChI Key: MCLLRMRHLVBIOE-UHFFFAOYSA-N
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Description

Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound has a methoxy group (-OCH₃) attached to one of the benzene rings and a carboxylate ester group (-COOCH₃) attached to the other

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to participate in various biochemical reactions, including multistep synthesis .

Pharmacokinetics

MDHB was found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .

Action Environment

The action of Methyl 4-(3-methoxyphenyl)benzoate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between methyl 2-bromo-6-iodobenzoate and (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst, such as bis-triphenylphosphine palladium dichloride (PdCl₂(PPh₃)₂), and a base like sodium carbonate (Na₂CO₃). The reaction is carried out in a mixture of water and tetrahydrofuran (THF) as solvents .

Industrial Production Methods

Industrial production of biphenyl derivatives, including Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate, often involves scalable synthetic methodologies. These methods include various metal-catalyzed cross-coupling reactions, such as Wurtz-Fittig, Ullmann, Negishi, Kumada, Stille, and Suzuki-Miyaura reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as THF and water. Reaction conditions typically involve refluxing the reaction mixture at elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can introduce various substituents onto the aromatic rings, while oxidation and reduction reactions can modify the functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate include:

Uniqueness

Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of both methoxy and carboxylate ester groups, which impart distinct chemical properties and potential applications. These functional groups enhance the compound

Properties

IUPAC Name

methyl 4-(3-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLLRMRHLVBIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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